N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c32-24(25(33)28-21-10-4-5-11-22(21)31(34)35)27-18-23(19-7-6-12-26-17-19)30-15-13-29(14-16-30)20-8-2-1-3-9-20/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMHOVWFQAFYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a nitrophenyl group, a piperazine moiety, and a pyridine ring. The molecular formula is , and it possesses various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 478.52 g/mol |
| Solubility | Not available |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects, particularly due to the presence of the piperazine and pyridine groups, which are known to influence serotonin and dopamine pathways.
- Anticonvulsant Properties : Similar compounds have shown efficacy in animal models for epilepsy. For instance, derivatives of piperazine have been synthesized and tested for anticonvulsant activity, suggesting that this compound may also exhibit similar effects through modulation of neurotransmitter systems .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or modulating NF-kB signaling pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance mood and alleviate depressive symptoms.
- GABAergic Activity : Similar compounds have been shown to enhance GABAergic transmission, which could contribute to anticonvulsant effects.
Study 1: Antidepressant-like Effects in Rodents
A study conducted on rodents demonstrated that administration of related compounds led to significant reductions in depressive-like behaviors in forced swim tests. The results indicated that these compounds might modulate serotonin levels in the brain .
Study 2: Anticonvulsant Activity Evaluation
In another study focusing on anticonvulsant activity, derivatives of the piperazine class were synthesized and tested in various animal models. The findings suggested that these compounds effectively reduced seizure frequency and severity .
Q & A
Q. What are the key challenges in synthesizing N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and coupling agents like carbodiimides (e.g., DCC) to form the oxalamide linkage. Critical challenges include:
- Low yields in coupling steps due to steric hindrance from bulky substituents (e.g., 2-nitrophenyl and pyridin-3-yl groups). Solution: Optimize stoichiometry and use activating agents like HOBt to enhance reactivity .
- Purification difficulties caused by polar byproducts. Solution: Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in aprotic solvents .
Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?
- NMR Spectroscopy : 1H and 13C NMR resolve aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and pyridine) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Determines 3D conformation, critical for understanding interactions with biological targets like kinases .
- Molecular Docking : Predicts binding modes to proteins (e.g., RSK kinases) using software like AutoDock Vina, validated by experimental SPR or ITC data .
Q. What primary biological targets have been identified for this compound, and how are binding affinities quantified?
- Kinase Inhibition : Targets like RSK (p90 ribosomal S6 kinase) are studied via surface plasmon resonance (SPR) to measure dissociation constants (KD). Reported KD values range from 10–100 nM in optimized derivatives .
- Cellular Assays : EC50 values are determined using phospho-antibody assays in cancer cell lines (e.g., MDA-MB-231) to validate target engagement .
Advanced Research Questions
Q. How can contradictory data between in vitro and cellular activity be resolved for this compound?
Discrepancies often arise from:
- Membrane permeability issues : Use logP calculations (e.g., >3.5 indicates poor solubility) and modify substituents (e.g., replace nitrophenyl with methoxy groups) to enhance bioavailability .
- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific binding and refine the pharmacophore .
Q. What strategies improve selectivity for RSK over structurally similar kinases (e.g., PKA or PKC)?
-
Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance hydrogen bonding with RSK’s hydrophobic pocket .
-
Comparative SAR Studies :
Derivative Substituent RSK IC50 (nM) PKA IC50 (nM) Selectivity Ratio A 3-Nitrophenyl 12 1200 100x B 4-Methoxyphenyl 85 950 11x Data show nitro groups improve selectivity by 10-fold compared to methoxy .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed in preclinical studies?
- Prodrug Design : Mask polar groups (e.g., oxalamide) with acetyl or PEGylated moieties to prolong half-life .
- Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-demethylation) and introduce fluorine substituents to block oxidation .
Methodological Guidelines
- Data Reproducibility : Standardize assay conditions (e.g., 1% DMSO in kinase assays) to minimize variability .
- Toxicity Screening : Prioritize derivatives with IC50 >10 μM in HEK-293 viability assays to avoid off-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
